2-(Difluoromethyl)-1,3-benzoxazol-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethyl)-1,3-benzoxazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O/c9-7(10)8-12-5-2-1-4(11)3-6(5)13-8/h1-3,7H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZFGHUDPYQSHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=N2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039313-16-0 | |
| Record name | 2-(difluoromethyl)-1,3-benzoxazol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Difluoromethyl 1,3 Benzoxazol 6 Amine and Its Derivatives
Direct Annulation and Cyclization Approaches
Direct annulation and cyclization are common strategies for synthesizing the benzoxazole (B165842) scaffold. These methods typically involve the formation of the oxazole (B20620) ring from a substituted 2-aminophenol (B121084) precursor.
Condensation Reactions Utilizing 2-Aminophenol Precursors
The condensation of 2-aminophenols with various reagents is a cornerstone for the synthesis of 2-substituted benzoxazoles. This approach leverages the nucleophilicity of the amino and hydroxyl groups to react with an electrophilic carbon source, leading to cyclization.
A direct and efficient method for the synthesis of 2-(difluoromethyl)-substituted benzoxazoles involves the condensation of 2-aminophenols with difluoroacetic acid. researchgate.net This reaction provides a straightforward route to incorporate the difluoromethyl moiety at the 2-position of the benzoxazole ring. The process is often carried out in a one-pot fashion, yielding good to excellent results. researchgate.netscite.ai The reaction of ortho-aminophenols with difluoroacetic acid can be promoted by various reagents to facilitate the cyclization. scite.ai
The condensation of 2-aminophenols with aldehydes is a well-established method for forming 2-substituted benzoxazoles. nih.gov This reaction can be performed using microwave assistance in the presence of a catalyst. researchgate.net The mechanism is believed to proceed through the formation of an intermediate imine by the reaction of the aldehyde with the aminophenol. nih.gov This imine then undergoes cyclization, followed by oxidation to yield the final 2-aryl benzoxazole product. nih.gov While this method is common for aryl-substituted benzoxazoles, its application for difluoromethyl derivatives would require a suitable difluoromethyl-containing aldehyde.
The condensation of 2-aminophenols with carboxylic acids or their derivatives, such as esters and acyl chlorides, is another versatile route to 2-substituted benzoxazoles. nih.gov However, these methods can have drawbacks, including the need for harsh acidic conditions or the use of toxic catalysts. nih.gov A metal-free, solvent-free green protocol has been reported for the synthesis of 2-substituted 1,3-benzoxazoles from 2-aminophenol hydrochloride salt and an unactivated amide, which serves as the carbon source. researchgate.net More recent methods involve the activation of tertiary amides with triflic anhydride (B1165640) (Tf₂O) to facilitate the reaction with 2-aminophenols, leading to a wide range of functionalized benzoxazole derivatives under mild conditions. nih.gov
One-Pot Synthetic Protocols
One-pot syntheses are highly valued for their efficiency, as they reduce the need for isolating intermediates, thereby saving time and resources. Several one-pot methods for the synthesis of 2-(difluoromethyl)-benzoxazole derivatives have been developed.
Notably, 2-difluoromethyl substituted benzoxazole derivatives can be effectively prepared through a one-pot reaction of difluoroacetic acid with commercially available o-aminophenols, resulting in good to excellent yields. researchgate.netscite.ai Another one-pot strategy allows for the synthesis of 3-difluoromethyl benzoxazole-2-thiones from the reaction of 2-aminophenol, sodium chlorodifluoroacetate, and elemental sulfur. nih.govacs.org This reaction is believed to proceed through the cyclization of the 2-aminophenol with thiocarbonyl fluoride (B91410), followed by N-difluoromethylation with difluorocarbene. nih.govacs.org These one-pot procedures are often robust, scalable, and tolerate a range of substituents on the 2-aminophenol starting material. acs.org
Table 1: Overview of One-Pot Syntheses for Difluoromethylated Benzoxazoles
| Starting Materials | Reagents | Product Type | Reference |
|---|---|---|---|
| 2-Aminophenols, Difluoroacetic Acid | - | 2-(Difluoromethyl)benzoxazoles | researchgate.net |
| 2-Aminophenol, Sodium Chlorodifluoroacetate, Elemental Sulfur | NaOt-Bu | 3-(Difluoromethyl)benzoxazole-2-thiones | nih.govacs.org |
Metal-Catalyzed Difluoromethylation and Cyclization Reactions
The introduction of fluorine-containing groups is crucial in medicinal chemistry, and metal-catalyzed reactions have become a powerful tool for this purpose. researchgate.net While significant progress has been made in trifluoromethylation, methods for incorporating the difluoromethyl group are also advancing. researchgate.net
Transition metal-catalyzed methods have been developed for the synthesis of variously functionalized benzoxazoles, often through C-H bond activation. nitrkl.ac.in These innovative approaches provide alternatives to classical condensation reactions. nitrkl.ac.in For the synthesis of 2-(difluoromethyl)-1,3-benzoxazol-6-amine, metal-catalyzed cross-coupling reactions could be envisioned, although specific examples for this exact compound are not detailed in the provided context. The direct C-H difluoromethylation of pre-formed heterocycles is an emerging area, often utilizing organic photoredox catalysis to avoid the need for pre-functionalized substrates and metal additives. nih.gov The last decade has seen a rise in metal-based methods capable of transferring a CF₂H group to C(sp²) sites, which is highly relevant for the synthesis of heteroaromatics. rsc.org
Table 2: Summary of Reagents and Catalysts in Benzoxazole Synthesis
| Reaction Type | Reagent/Catalyst | Purpose | Reference |
|---|---|---|---|
| Condensation | Microwave/Potassium Cyanide | Synthesis from 2-aminophenol and aldehydes | researchgate.net |
| Annulation | Metal-free | Synthesis from 2-aminophenol and amides | researchgate.net |
| Cascade Reaction | Triflic Anhydride (Tf₂O) | Activation of tertiary amides for reaction with 2-aminophenols | nih.gov |
| One-Pot Synthesis | NaOt-Bu | Base for synthesis of 3-difluoromethyl benzoxazole-2-thiones | nih.govacs.org |
| C-H Functionalization | Transition Metals (e.g., Pd) | Direct functionalization of the benzoxazole core | nitrkl.ac.in |
| Photoredox Catalysis | Organic Photocatalyst | Direct C-H difluoromethylation of heterocycles | nih.gov |
Palladium-Catalyzed Transformations
Palladium catalysis stands as a cornerstone for the synthesis of difluoromethylated arenes and heterocycles. A notable approach is the palladium-catalyzed decarbonylative C-H difluoromethylation of azoles. nih.govacs.org This method utilizes difluoromethyl anhydrides as the difluoromethyl source and has been shown to be effective for a range of azole substrates, including benzoxazole, leading to the selective formation of C(2)-difluoromethylated products. nih.govacs.org The choice of ligand is crucial, with XantPhos often proving to be optimal. acs.org Mechanistic studies suggest that the unique geometry enforced by the XantPhos ligand on the key Pd(II)(CF2H)(carboxylate) intermediate is critical for the catalytic efficacy. nih.govacs.org
Another palladium-catalyzed strategy involves the cross-coupling of heteroaryl halides (chlorides, bromides, and iodides) with a suitable difluoromethylating agent. windows.net These reactions provide a direct route to difluoromethylated heteroarenes under mild conditions and are compatible with a variety of functional groups. windows.net
| Catalyst/Ligand | Reagent | Substrate Scope | Reference |
| (XantPhos)Pd | Difluoromethyl anhydrides | Benzoxazole, Oxazole, Benzothiazole, Thiazole, Benzimidazole (B57391) | nih.govacs.org |
| Pd(OAc)2/XantPhos | Difluoroacetic anhydride | Benzoxazole | acs.org |
| Palladium complexes | (Difluoromethyl)zinc reagent | Aryl iodides, bromides | windows.net |
Nickel-Mediated Methodologies
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for difluoromethylation reactions. Nickel-catalyzed reductive cross-coupling reactions have been successfully employed for the difluoromethylation of aryl and heteroaryl chlorides using chlorodifluoromethane (B1668795) (ClCF2H) as the difluoromethyl source. d-nb.info This method is advantageous as it utilizes an inexpensive and readily available reagent. d-nb.info The reaction proceeds via a difluoromethyl radical pathway, initiated by the cleavage of the C-Cl bond in ClCF2H. d-nb.info
Furthermore, nickel catalysis has been applied to the difluoromethylation of arylboronic acids with bromodifluoromethane (B75531) (BrCF2H), showcasing high efficiency and broad functional group tolerance. lookchem.com Ligand selection is critical in these transformations, with tridentate ligands like terpyridine enabling selective C(sp3)-S bond cleavage in sulfone-based difluoromethylating agents. cas.cn
| Catalyst/Ligand | Reagent | Substrate Scope | Reference |
| NiCl2/diamine ligand | ClCF2H | Aryl chlorides, Heteroaryl chlorides (including benzoxazole derivatives) | d-nb.info |
| Ni(OTf)2/terpyridine | 2-PySO2CF2H | Aryl iodides | cas.cn |
| Ni(cod)2/TMEDA | ICH2F2 | Grignard reagents | scilit.com |
| Nickel complexes | BrCF2H | Arylboronic acids | lookchem.com |
Copper-Catalyzed Processes for CF2H Bond Formation
Copper-catalyzed reactions offer an economical and versatile platform for the synthesis of fluorinated compounds. While direct copper-catalyzed difluoromethylation of benzoxazoles is less documented, related trifluoromethylation and general C-H functionalization methods provide valuable insights. For instance, copper-catalyzed synthesis of functionalized benzoxazoles through C-H functionalization/C-O bond formation highlights the utility of copper in activating the benzoxazole core. nih.gov Copper-catalyzed difluoroalkylation of various heterocycles has also been reported, indicating the potential for similar applications in benzoxazole chemistry. mdpi.com
Iron and Silver Catalysis in Difluoromethylation
Iron and silver catalysis present environmentally benign and cost-effective alternatives for difluoromethylation. Iron-catalyzed difluoromethylation of arylzincs with difluoromethyl 2-pyridyl sulfone proceeds via a radical mechanism and allows for the synthesis of diverse difluoromethylated arenes. researchgate.net Iron has also been utilized in the synthesis of 2-aryl benzoxazoles through intramolecular O-arylation, demonstrating its capacity to facilitate the formation of the benzoxazole ring system. nih.govresearchgate.net
Silver catalysis has been employed in the construction of difluoromethylated heterocycles. For example, a silver-catalyzed regioselective [3+2] cycloaddition of aryl diazonium salts with a difluoromethylated diazo compound has been developed for the synthesis of difluoromethylated tetrazoles. nih.gov This strategy could potentially be adapted for the synthesis of other difluoromethylated heterocycles.
C-H Difluoromethylation Strategies for Benzoxazoles
Direct C-H difluoromethylation is a highly desirable synthetic strategy as it avoids the need for pre-functionalized substrates. Both radical-mediated and photocatalytic approaches have proven effective in this regard.
Radical-Mediated C-H Functionalization
Radical-mediated C-H difluoromethylation of heterocycles has become a prominent method for introducing the -CF2H group. rsc.org These reactions often involve the generation of a difluoromethyl radical from a suitable precursor, which then adds to the heterocycle. Difluoromethyl heteroaryl-sulfones are common precursors for generating CF2H radicals under photoredox conditions. mdpi.com The reaction of 2-(methanesulfonyl)benzothiazole with a difluoromethyl anion source has been shown to lead to C-difluoromethylation, highlighting a divergent reactivity pattern. acs.orgcas.cn
Photocatalytic Difluoromethylation Approaches
Visible light photocatalysis offers a mild and efficient pathway for C-H difluoromethylation. This approach typically utilizes a photocatalyst that, upon excitation with visible light, can initiate the formation of a difluoromethyl radical from a stable precursor. mdpi.com This radical then engages in the C-H functionalization of the benzoxazole ring. The use of covalent organic frameworks (COFs) based on benzoxazole as metal-free photocatalysts has also been explored, demonstrating excellent stability and recyclability in photocatalytic transformations. nih.gov
| Method | Reagent/Catalyst | Substrate Scope | Reference |
| Radical C-H Difluoromethylation | Difluoromethyl heteroaryl-sulfones / Photoredox catalyst | Heteroarenes | mdpi.com |
| Divergent Difluoromethylation | TMSCF2H / LiHMDS | 2-Substituted benzothiazoles | acs.orgcas.cn |
| Photocatalytic C-H Difluoromethylation | [Ir(ppy)2(dtbbpy)]PF6 / CF3SO2CF2H | N-Arylacrylamides | mdpi.com |
| Benzoxazole-linked COF Photocatalysis | LZU-190 (COF) | Arylboronic acids | nih.gov |
Organocatalytic and Ionic Liquid-Assisted Syntheses
The development of green and efficient synthetic protocols is a central theme in contemporary organic chemistry. Organocatalysis and the use of ionic liquids (ILs) as alternative reaction media have emerged as powerful tools in this regard, offering mild reaction conditions and reduced environmental impact.
While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, related research provides valuable insights. For instance, the organocatalytic asymmetric synthesis of dihydrobenzoxazinones bearing trifluoromethylated quaternary stereocenters has been achieved using a chiral phosphoric acid catalyst. figshare.com This aza-Friedel–Crafts reaction of trifluoromethyl benzoxazinones with pyrroles proceeds under mild conditions to afford enantioenriched products in good to excellent yields and enantioselectivities. figshare.com This suggests the potential for developing similar organocatalytic strategies for the asymmetric synthesis of chiral 2-(difluoromethyl)benzoxazole derivatives.
Ionic liquids have been successfully employed as catalysts and solvents for the synthesis of various benzoxazole derivatives. One approach involves the condensation of 2-aminophenols with aldehydes. A reusable Brønsted acidic ionic liquid (BAIL) gel, prepared by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate (B98303) (TEOS), has been shown to be an effective heterogeneous catalyst for this transformation under solvent-free conditions. nih.gov This method provides high yields of the desired benzoxazoles, and the catalyst can be easily recovered and reused. nih.gov
Furthermore, the magnetic ionic liquid 1-butyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl4]) has been utilized as an efficient catalyst for the synthesis of 2-aryl benzimidazoles and benzothiazoles from the corresponding diamines or aminothiophenols and aldehydes. orientjchem.org This catalyst offers advantages such as simple workup and reusability. orientjchem.org Although not explicitly demonstrated for 2-(difluoromethyl)benzoxazoles, the condensation of 2-aminophenol with difluoroacetic acid or its derivatives in the presence of a suitable ionic liquid represents a plausible and environmentally friendly route to the target compound. For example, 2-(trifluoromethyl)benzothiazoles have been synthesized by heating 2-aminothiophenol (B119425) and trifluoroacetic acid in 1-butyl-3-methyl-imidazolium tetrafluoroborate (B81430) ([bmim]BF4). researchgate.net
A facile and green method for the direct oxidative amination of benzoxazoles to produce 2-aminobenzoxazoles has also been developed using the heterocyclic ionic liquid 1-butylpyridinium (B1220074) iodide ([BPy]I) as a catalyst. nih.govresearchgate.net This reaction proceeds at room temperature with good to excellent yields. nih.govresearchgate.net
Table 1: Ionic Liquid-Assisted Synthesis of Benzazole Derivatives
| Entry | Substrate 1 | Substrate 2 | Ionic Liquid | Conditions | Product | Yield (%) |
| 1 | 2-Aminophenol | Benzaldehyde | BAIL gel | 130 °C, 5 h, solvent-free | 2-Phenylbenzoxazole | High |
| 2 | o-Phenylenediamine | 4-Chlorobenzaldehyde | [bmim][FeCl4] | 80 °C, 15 min | 2-(4-Chlorophenyl)benzimidazole | 95 |
| 3 | 2-Aminothiophenol | 4-Nitrobenzaldehyde | [bmim][FeCl4] | 80 °C, 20 min | 2-(4-Nitrophenyl)benzothiazole | 92 |
| 4 | Benzoxazole | Morpholine | [BPy]I | rt, 3.5 h | 2-Morpholinobenzoxazole | 92 |
| 5 | 2-Aminothiophenol | Trifluoroacetic acid | [bmim]BF4 | 70 °C, 16 h | 2-(Trifluoromethyl)benzothiazole | Not specified |
Mechanochemical Synthetic Routes for Difluoromethylated Heterocycles
Mechanochemistry, the use of mechanical force to induce chemical reactions, has gained prominence as a sustainable synthetic methodology due to its solvent-free nature and potential for accessing novel reactivity. While the direct mechanochemical synthesis of this compound has not been reported, related studies on the synthesis of other fluorinated heterocycles highlight the potential of this approach.
For example, a mechanochemical method for the synthesis of difluoromethyl enol ethers from ketones has been developed. beilstein-journals.org This solvent-free reaction utilizes the in situ generation of difluorocarbene and proceeds at room temperature, demonstrating the efficiency and simplicity of mechanochemical activation. beilstein-journals.org Additionally, trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides have been synthesized from sulfonimidamides and β-alkoxyvinyl trifluoromethylketones under solvent-free mechanochemical conditions. rsc.org
The synthesis of benzoxazoles and benzothiazoles has also been achieved through mechanochemical means, offering advantages such as reduced energy consumption and the elimination of hazardous waste. These methods typically involve the ball-milling of reactants, often in the presence of a solid-state catalyst or reagent. Given the successful application of mechanochemistry to the synthesis of both fluorinated compounds and the benzoxazole core, it is conceivable that a mechanochemical route to this compound could be developed. This would likely involve the condensation of a suitable 2-aminophenol derivative with a difluoromethyl-containing building block under ball-milling conditions.
Table 2: Examples of Mechanochemical Synthesis of Fluorinated Compounds
| Entry | Reactants | Product Type | Conditions | Key Features |
| 1 | Ketones, TMSCF2Br, KFHF | Difluoromethyl enol ethers | Ball-milling, rt, 90 min | Solvent-free, in situ difluorocarbene generation |
| 2 | Sulfonimidamides, β-alkoxyvinyl trifluoromethylketones | Trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides | Ball-milling, solvent-free | Access to 3D heterocyclic structures |
Late-Stage Functionalization for Introducing Difluoromethyl Groups
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the direct introduction of functional groups into complex molecules, thereby avoiding lengthy de novo synthesis. The development of methods for the late-stage introduction of the difluoromethyl group is of particular interest.
Visible-light-promoted radical cyclization has emerged as a mild and efficient method for the synthesis of difluoromethylated polycyclic imidazoles. nih.gov This approach utilizes inexpensive and readily available difluoroacetic acid as the difluoromethyl radical precursor in the presence of an oxidant like (diacetoxyiodo)benzene (B116549) (PIDA). nih.gov The reaction proceeds under metal- and photocatalyst-free conditions, tolerates a range of functional groups, and provides good to excellent yields of the desired products. nih.gov This strategy could potentially be adapted for the difluoromethylation of pre-functionalized benzoxazole derivatives.
Direct C-H difluoromethylation of heteroaromatics represents another attractive LSF approach. While a specific example for this compound is not available, general methods have been developed. For instance, silver-mediated C-H difluoromethylation of various heteroarenes, including a benzoxazole derivative, has been reported using TMSCF2H as the difluoromethyl source.
Furthermore, divergent synthetic strategies for the S- and C-difluoromethylation of 2-substituted benzothiazoles have been developed, showcasing the nuanced reactivity of different difluoromethylating reagents. cas.cnacs.org While one set of conditions using (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) and a cesium fluoride activator leads to a ring-opening S-difluoromethylation, another system employing 2-pyridylsulfonyl difluoromethane (B1196922) (2-PySO2CF2H) and a strong base results in a C-2 difluoromethylation via an SNAr-type reaction. cas.cnacs.org This highlights the possibility of selectively introducing a difluoromethyl group at different positions of a heterocyclic core by carefully choosing the reagent and reaction conditions.
Table 3: Late-Stage Difluoromethylation of Heterocycles
| Entry | Substrate | Reagent(s) | Conditions | Product | Yield (%) |
| 1 | 1-(Pent-4-en-1-yl)-1H-benzo[d]imidazole | CF2HCOOH, PIDA | White LEDs, rt, 12 h | Difluoromethylated tricyclic imidazole | 88 |
| 2 | Quinoxalin-2(1H)-one | TMSCF2H, AgNO3, K2S2O8 | DCE, 80 °C | 3-(Difluoromethyl)quinoxalin-2(1H)-one | High |
| 3 | 2-(Methylsulfonyl)benzothiazole | 2-PySO2CF2H, LiHMDS | CH2Cl2/HMPA, -78 °C | 2-(Difluoromethyl)benzothiazole derivative | 72 |
Chemical Reactivity and Functionalization of 2 Difluoromethyl 1,3 Benzoxazol 6 Amine
Electrophilic and Nucleophilic Substitution Reactions on the Benzoxazole (B165842) Core
Nucleophilic aromatic substitution (SNAr) on the benzoxazole core is less common and typically requires the presence of a good leaving group, such as a halogen, and a strongly electron-withdrawing group to activate the ring. In the case of 2-(difluoromethyl)-1,3-benzoxazol-6-amine, the difluoromethyl group at C-2 does provide some electron-withdrawing character, but without a suitable leaving group on the benzene (B151609) ring, SNAr reactions are generally not favored. Research on related 2-substituted benzothiazoles has shown that SNAr reactions can occur at the C-2 position, but this is not directly applicable to the benzoxazole core of the target molecule. cas.cnacs.org
Reactions Involving the Difluoromethyl Moiety
The difluoromethyl (CF₂H) group is a unique functional moiety that can participate in a variety of chemical transformations. It is known to serve as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups. cas.cnacs.org The protons on the difluoromethyl group are more acidic than typical alkyl protons due to the strong electron-withdrawing effect of the two fluorine atoms, allowing for selective deprotonation and further functionalization. ossila.com
Halogenation Reactions (e.g., Bromination of the Difluoromethyl Group)
The acidic proton of the difluoromethyl group can be replaced by a halogen, such as bromine. One-pot synthesis of 2-(difluoromethyl) substituted benzoxazoles followed by photolysis with N-bromosuccinimide (NBS) has been shown to result in the formation of the corresponding bromodifluoromethyl benzoxazoles. This transformation provides a pathway to new gem-difluoromethylene linked molecules.
While a specific example for this compound is not provided in the search results, the general reaction is applicable.
Table 1: Halogenation of the Difluoromethyl Group
| Reactant | Reagent | Product | Reference |
|---|
Transformations Leading to Other Fluorinated Functionalities
The difluoromethyl group can be considered a masked nucleophile. acs.org Deprotonation of the Ar-CF₂H moiety can generate a nucleophilic Ar-CF₂⁻ species, which can then react with various electrophiles to create new carbon-carbon or carbon-heteroatom bonds. acs.org This strategy opens up avenues for the synthesis of more complex fluorinated molecules. While specific examples for this compound are not available, this reactivity is a known characteristic of difluoromethylarenes. acs.org
Derivatization Strategies at the Amino Group (C-6 Position)
The primary amino group at the C-6 position is a key site for derivatization, allowing for the introduction of a wide array of functional groups and the construction of more complex molecules. Standard aniline (B41778) chemistry can be applied to this position. Common derivatization strategies include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Diazotization: Conversion to a diazonium salt, which can then undergo various Sandmeyer-type reactions to introduce functionalities like halogens, cyano, or hydroxyl groups.
Condensation: Reaction with carbonyl compounds to form imines (Schiff bases).
Fluorogenic benzofurazan (B1196253) reagents have been used to derivatize amino acids, suggesting their potential for reacting with the amino group of the target molecule for analytical purposes. nih.gov
Heterocycle Annulation and Expansion Studies
The bifunctional nature of this compound, with its reactive amino group and benzoxazole core, makes it a potential substrate for heterocycle annulation and expansion reactions. For example, cascade reactions of benzoxazoles with propargylic alcohols catalyzed by Y(OTf)₃ have been used to synthesize 1,4-benzoxazine scaffolds through a ring-opening and annulation process. rsc.org Furthermore, visible-light-promoted radical cyclization of unactivated alkenes in related benzimidazole (B57391) systems has been used to construct polycyclic imidazoles. beilstein-journals.orgnih.gov These methodologies suggest that the title compound could be a valuable precursor for the synthesis of more complex, fused heterocyclic systems.
Theoretical and Computational Chemistry Investigations of 2 Difluoromethyl 1,3 Benzoxazol 6 Amine
Quantum Chemical Characterization
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. For novel compounds like 2-(Difluoromethyl)-1,3-benzoxazol-6-amine, these methods can predict geometry, stability, and reactivity before extensive experimental work is undertaken.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By optimizing the molecular geometry, DFT calculations can determine key structural parameters such as bond lengths and angles. For the benzoxazole (B165842) scaffold, DFT methods like the B3LYP functional combined with a basis set such as 6-311++G** are commonly employed to calculate the ground-state geometries and electronic properties.
These studies yield crucial information about the distribution of electrons within the molecule, highlighting the influence of substituents like the difluoromethyl and amine groups on the benzoxazole ring system. A primary outcome of DFT calculations is the determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.
Table 1: Representative Data from DFT Calculations on Heterocyclic Compounds This table illustrates the type of data typically generated from DFT studies on related molecules. Specific values for this compound are not available.
| Parameter | Typical Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital (in eV) | Relates to the ability to donate electrons (nucleophilicity) |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital (in eV) | Relates to the ability to accept electrons (electrophilicity) |
| Energy Gap (ΔE) | The difference between LUMO and HOMO energies (in eV) | Indicates chemical reactivity and stability |
| Dipole Moment | Measure of the net molecular polarity (in Debye) | Influences solubility and intermolecular interactions |
The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions.
Typically, MESP maps display:
Red Regions: Areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms (like oxygen and nitrogen) or regions with lone pairs.
Blue Regions: Areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are often found around hydrogen atoms, particularly those attached to electronegative atoms.
Green Regions: Areas of neutral or near-zero potential.
For this compound, an MESP analysis would likely show a negative potential around the nitrogen and oxygen atoms of the oxazole (B20620) ring and the nitrogen of the amine group, indicating these are primary sites for electrophilic interaction. A positive potential would be expected around the hydrogen atoms of the amine group.
Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds and lone pairs). This method is invaluable for analyzing charge delocalization and intramolecular interactions, such as hyperconjugation.
Spectroscopic Profile Analysis and Validation
Computational methods are frequently used to predict and validate experimental spectroscopic data. By simulating spectra, researchers can aid in the interpretation of experimental results and confirm molecular structures.
Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. These calculations provide the maximum absorption wavelengths (λmax), the energy of the transitions, and the oscillator strength, which relates to the intensity of the absorption band.
For aromatic systems like benzoxazole derivatives, the absorption bands typically arise from π → π* and n → π* transitions. Computational studies on similar compounds help assign these transitions by analyzing which molecular orbitals are involved. The predicted spectra can then be compared with experimental data to confirm the structure and understand the electronic properties. Theoretical emission spectra can also be calculated to understand the fluorescence properties of a molecule.
Table 2: Representative Data from TD-DFT UV-Vis Calculations This table shows the kind of information obtained from theoretical UV-Vis spectral analysis. Specific values for this compound are not available.
| Parameter | Typical Description | Significance |
| λmax (nm) | Wavelength of maximum absorption | Corresponds to electronic transitions, characteristic of the chromophore |
| Excitation Energy (eV) | Energy required for the electronic transition | Related to the HOMO-LUMO gap |
| Oscillator Strength (f) | Theoretical intensity of the absorption peak | Helps predict the appearance of the experimental spectrum |
| Major Contribution | The orbitals involved in the transition (e.g., HOMO -> LUMO) | Provides insight into the nature of the electronic transition |
DFT calculations are also employed to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is widely used to calculate the NMR chemical shifts (δ) for nuclei like ¹H and ¹³C. Theoretical chemical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) and then compared with experimental values to aid in the assignment of signals and confirm the molecular structure.
IR Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule, which are observed as absorption bands in an IR spectrum. Because theoretical calculations often overestimate vibrational frequencies due to the assumption of a harmonic oscillator and the absence of environmental effects, the calculated values are typically multiplied by a scaling factor to improve agreement with experimental data. This analysis is crucial for identifying functional groups and confirming the molecule's vibrational modes.
Conformational Analysis and Energy Landscape Mapping
Computational studies on simple difluoroacetamides have shown that the conformational preference of the difluoromethyl group is highly dependent on the environment. nih.gov In the gas phase, the conformer where the C-H bond of the difluoromethyl group is syn-periplanar to the adjacent C=O bond is significantly favored. nih.gov However, in a solvent, this preference can be reversed due to the stabilization of the conformer with the larger dipole moment. nih.gov For this compound, the rotation of the -CF2H group relative to the benzoxazole ring would be a key determinant of its three-dimensional structure.
The energy landscape is expected to feature distinct minima corresponding to staggered conformations of the difluoromethyl group. The rotational barrier for this group can be computationally estimated. For comparison, the rotational barrier of the difluoroacetamide unit has been determined to be approximately 73 kJ mol⁻¹. nih.gov Theoretical investigations on the rotational barrier in allyl ions also highlight the influence of substituents on the stability of different conformers. acs.org A computational analysis of a simple difluoroacetamide using high-level theory (DLPNO-CCSD(T1)/def2-QZVPP//B3LYP-D3(BJ)/def2-TZVP+SMD(chloroform)) has provided a computed rotational barrier that closely matches experimental values. nih.gov
A summary of representative computed rotational barriers and conformational energy differences for related systems is presented in the table below.
| Molecule/System | Computational Method | Key Finding | Reference |
| Simple Difluoroacetamide | DLPNO-CCSD(T1)/def2-QZVPP | The computed rotational barrier matched the experimental rate in chloroform. | nih.gov |
| Simple Difluoroacetamide | B3LYP-D3(BJ)/def2-TZVP | The C-H syn-periplanar conformer is favored by 10 kJ mol⁻¹ in the gas phase. | nih.gov |
| Tribromomesitylene Crystal | DFT with empirical dispersion | Rotational barriers for methyl groups were computed to be 205, 173, and 105 cm⁻¹. | mdpi.com |
These data from analogous systems suggest that the conformational analysis of this compound would reveal a nuanced energy landscape influenced by the electronic effects of the difluoromethyl group and the aromatic system, as well as potential intramolecular interactions.
Hydrogen Bonding Characteristics of the Difluoromethyl Group
The difluoromethyl group is increasingly recognized as a unique "lipophilic hydrogen bond donor". researchgate.net Unlike traditional hydrogen bond donors like -OH or -NH groups, the C-H bond in a -CF2H group is polarized by the adjacent electron-withdrawing fluorine atoms, rendering the hydrogen atom sufficiently acidic to participate in hydrogen bonding interactions. rsc.org This characteristic is of significant interest in medicinal chemistry as it can influence molecular recognition and binding affinity. researchgate.netnih.gov
Computational studies have been instrumental in quantifying the strength and geometry of hydrogen bonds involving the difluoromethyl group. Ab initio molecular orbital calculations have shown that the -CF2H group can act as a weak hydrogen bond donor, with interaction energies of approximately -1 kcal/mol and H···O distances around 2.4 Å. researchgate.net The ability of the difluoromethyl group to form hydrogen bonds has been quantified using the hydrogen bond acidity parameter, [A], derived from ¹H NMR analysis. rsc.org Studies have shown that compounds with a -CF2H group generally have higher [A] values than their methyl analogues, indicating a greater hydrogen bond donating capacity. rsc.org
For this compound, the hydrogen atom of the difluoromethyl group could potentially form an intramolecular hydrogen bond with the nitrogen atom of the benzoxazole ring or participate in intermolecular hydrogen bonding with solvent molecules or biological targets. The amine group at the 6-position also presents a classic hydrogen bond donor site.
The table below summarizes key findings from computational and experimental studies on the hydrogen bonding properties of the difluoromethyl group.
| System | Method | Finding | Reference |
| Difluoromethane-formaldehyde complex | Ab initio MO | H···O distance is long, suggesting a weak interaction. | researchgate.net |
| 1-(difluoromethyl)-2-nitrobenzene | Not specified | Can form a dimeric complex similar to 2-nitrophenol. | rsc.org |
| Difluoromethyl anisoles and thioanisoles | ¹H NMR analysis and Abraham's solute parameters | -CF2H group acts as a hydrogen bond donor similar to thiophenol or aniline (B41778). | nih.gov |
These findings underscore the potential for the difluoromethyl group in this compound to engage in hydrogen bonding, which could have important implications for its chemical and biological properties.
Investigation of Reaction Mechanisms and Transition States via Computational Methods
Computational chemistry provides a powerful tool for elucidating the intricate details of reaction mechanisms, including the identification of transition states and the prediction of intermediate stability. While specific computational studies on the synthesis of this compound are not prevalent, mechanistic investigations of related benzoxazole syntheses and difluoromethylation reactions offer valuable insights.
Catalytic Cycle Elucidation
The synthesis of 2-substituted benzoxazoles often involves the cyclization of a precursor, such as a 2-aminophenol (B121084) derivative, with a suitable electrophile. nih.govmdpi.com Computational studies can help to map out the catalytic cycle for such transformations. For instance, in the synthesis of benzoxazoles from 2-aminophenols and aldehydes catalyzed by a Brønsted acidic ionic liquid, a proposed mechanism involves the initial protonation of the carbonyl group of the aldehyde, followed by nucleophilic attack by the amino group of the 2-aminophenol. acs.org Subsequent dehydration and cyclization lead to the final product. Mass spectrometry has been used to confirm a key intermediate in this process. acs.org
In the context of introducing the difluoromethyl group, computational studies on the difluoromethylation of N-heterocycles are relevant. chemrxiv.orgresearchgate.net These reactions can proceed through various mechanisms, including radical pathways or nucleophilic substitution. Mechanistic investigations have pointed to the formation of N-difluoromethylated salts as key intermediates in some transformations. chemrxiv.org
Intermediate Stability and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method to assess the stability and reactivity of intermediates and transition states in a reaction pathway. nih.govnih.gov For the synthesis of this compound, a plausible route would involve the reaction of 2-amino-5-nitrophenol (B90527) (a precursor to the 6-amine) with a difluoromethyl-containing electrophile. DFT calculations could be employed to model the reaction pathway, calculate the activation energies for each step, and determine the relative stability of any intermediates.
Computational studies on substituted benzoxadiazoles have used Time-Dependent DFT (TD-DFT) to predict their photophysical properties, demonstrating the utility of these methods in understanding the electronic structure of such heterocyclic systems. nih.gov Similar approaches could be applied to understand the reactivity of this compound and its intermediates.
Structure Activity Relationship Sar Investigations in 2 Difluoromethyl 1,3 Benzoxazol 6 Amine Derivatives
Impact of Substitution at the Benzoxazole (B165842) C-2 Position on Molecular Interactions
For instance, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, the type of group at the C-2 position determined the antifungal activity. Derivatives with substituted phenyl rings at C-2 showed that electron-donating groups, such as methoxy (B1213986) and dimethylamino, were often associated with higher activity. The position of these substituents on the phenyl ring also played a role, suggesting that steric hindrance can impact efficacy. In contrast, bulky hydrocarbon substituents at the C-2 position rendered the compounds inactive, likely due to steric hindrance.
The electronic nature of the C-2 substituent can modulate the reactivity and binding affinity of the entire benzoxazole system. This interplay of steric and electronic effects at the C-2 position is a key consideration in the design of potent and selective benzoxazole-based therapeutic agents.
Role of the 6-Amino Group in Modulating Molecular Recognition
The 6-amino group on the benzene (B151609) ring of the benzoxazole core is a critical determinant of molecular recognition, primarily by influencing the electronic properties of the heterocyclic system. In studies of 2-aminobenzoxazole (B146116) derivatives designed as ligands for the hepatitis C virus (HCV) IRES RNA, the substitution pattern on the benzene ring was found to be crucial for activity. ucsd.edu
An amino group, being electron-donating, increases the electron density within the benzoxazole ring system. ucsd.edu This enhances the basicity of the nitrogen atom at position 3 (N3) of the oxazole (B20620) ring, which is a key participant in forming hydrogen bonds with biological targets like RNA. ucsd.edu Conversely, substituting the ring with an electron-withdrawing group, such as a 6-nitro group, was found to abolish binding, likely because it reduces the basicity of the N3 position, weakening this critical hydrogen bond interaction. ucsd.edu
Furthermore, the 6-amino group serves as a versatile chemical handle for introducing additional functionalities. Studies have shown that attaching extended, flexible substituents to the 6-position can increase binding affinity, possibly by allowing the ligand to adapt to the target's conformation. ucsd.edu This suggests that the 6-amino group not only modulates the electronic core of the molecule but also provides a strategic point for diversification to enhance molecular recognition and potency. ucsd.edu The synthesis of compounds like 5(or 6)-amino-2-(substituted phenyl/benzyl) benzoxazole derivatives for screening highlights the recognized importance of this position in SAR studies. wjpsonline.com
Effects of Remote Substitutions on the Benzene Ring (e.g., C-4, C-6)
C-6 Position: The electronic character of substituents at the C-6 position has been shown to be important. For example, in the synthesis of certain benzoxazole derivatives, the presence of an electron-withdrawing group at the C-6 position was found to increase the yield of the cyclization reaction. This indicates that substituents at this position can influence the electronic distribution across the entire fused ring system. In terms of biological activity, research on 2-oxo-3H-benzoxazoles has often focused on substitutions at position 6 as a strategy to develop compounds with potent analgesic and anti-inflammatory properties. wjpsonline.com
C-4 Position: Direct studies on the effects of simple substituents at the C-4 position are less common, with research often focusing on positions 5, 6, and 7. However, the importance of the electronic environment at this position is highlighted by research into 4-azabenzoxazole analogues. nih.gov In these compounds, the carbon atom at position 4 is replaced with nitrogen, fundamentally altering the electronic landscape of the ring. The development of a novel series of potent histamine (B1213489) H3 antagonists based on this 4-azabenzoxazole core underscores the critical role that the C-4 position plays in defining the scaffold's interaction with biological targets. nih.gov This demonstrates that even remote modifications can be a powerful tool for modulating the pharmacological profile of benzoxazole derivatives.
Comparative Analysis of Difluoromethyl Group as a Bioisostere
The difluoromethyl (CHF₂) group is increasingly utilized in medicinal chemistry as a bioisostere, a substituent that shares similar physical or chemical properties with another group, leading to comparable biological effects. researchgate.netacs.org Its unique characteristics allow it to replace or mimic other functional groups, thereby improving a drug candidate's metabolic stability, membrane permeability, and binding affinity. acs.orgfarmaciajournal.com
The difluoromethyl group serves as a valuable intermediate between the well-known methyl (CH₃) and trifluoromethyl (CF₃) groups, offering a unique balance of steric and electronic properties.
| Property | Methyl (CH₃) | Difluoromethyl (CHF₂) | Trifluoromethyl (CF₃) |
| Size/Sterics | Small | Intermediate | Larger, similar to an ethyl group. ucsd.edunih.gov |
| Electronics | Weakly electron-donating | Electron-withdrawing | Strongly electron-withdrawing. ucsd.edunih.gov |
| Lipophilicity | Lipophilic | Less lipophilic than CF₃; can be less or more lipophilic than CH₃ depending on the molecular context. acs.orgesisresearch.org | Generally increases lipophilicity significantly. ucsd.edufarmaciajournal.com |
| H-Bonding | Not a donor | Can act as a hydrogen bond donor. farmaciajournal.com | Not a donor |
Interactive Data Table: Comparative properties of Methyl, Difluoromethyl, and Trifluoromethyl groups.
A key feature of the difluoromethyl group is its ability to act as a "lipophilic hydrogen bond donor". esisresearch.org The C-H bond in the CHF₂ group is polarized by the adjacent fluorine atoms, making the hydrogen atom sufficiently acidic to form hydrogen bonds with suitable acceptors like oxygen or nitrogen atoms in a biological target. nih.govmdpi.com This capacity allows the CHF₂ group to serve as a metabolically stable bioisostere for several common polar functional groups. nih.gov
Hydroxyl (OH) and Thiol (SH) Groups: The CHF₂ group can be considered a more lipophilic, non-ionizable mimic of the hydroxyl and thiol groups. rsc.org While it is a weaker hydrogen bond donor than a hydroxyl group, this replacement can enhance membrane permeability and prevent metabolic inactivation through oxidation or conjugation, which are common metabolic pathways for hydroxyl and thiol groups. rsc.org
Amine (NH₂) Group: The hydrogen-bonding potential of the CHF₂ group also allows it to act as a bioisostere for an amine group, engaging in similar donor interactions within a receptor's binding pocket. nih.govmdpi.com
This bioisosteric mimicry provides a powerful strategy to improve drug-like properties while preserving or enhancing the essential binding interactions required for biological activity. rsc.org
Mechanistic Studies of Molecular Interactions Involving 2 Difluoromethyl 1,3 Benzoxazol 6 Amine
Mechanistic Basis of Difluoromethyl Group Reactivity in Biological Contexts
Hydrolysis and Activation Mechanisms of Difluoromethyl Moieties
The carbon-fluorine bond is the strongest single bond in organic chemistry, yet under certain biological conditions, the difluoromethyl group can undergo hydrolysis. The lability of the C-F bonds in a difluoromethyl substituent is significantly influenced by the nature of the aromatic or heterocyclic ring to which it is attached. For instance, α-difluoromethyl pyrroles have been shown to be susceptible to hydrolysis, a process that is facilitated by the formation of azafulvenium-like intermediates. globalresearchonline.net A similar mechanism can be postulated for 2-(difluoromethyl)-1,3-benzoxazol-6-amine.
The benzoxazole (B165842) ring, being an electron-withdrawing system, can facilitate the departure of a fluoride (B91410) ion. The presence of the 6-amino group, an electron-donating group, can further modulate the electronic distribution within the heterocyclic system, potentially influencing the rate of hydrolysis. The proposed hydrolytic activation would likely proceed through the formation of a transient, highly reactive electrophilic species.
Formation of Reactive Intermediates During Target Engagement
Beyond simple hydrolysis, the difluoromethyl group can be bioactivated to form reactive intermediates that may covalently interact with biological macromolecules. This bioactivation can be a key aspect of the mechanism of action for certain drugs. The generation of a difluoromethyl radical (•CF2H) is a plausible pathway, which can occur through single-electron transfer processes within a cellular environment.
Once formed, this radical can engage in various reactions, including abstraction of hydrogen atoms or addition to unsaturated systems, such as the aromatic rings of amino acid residues in a protein's active site. Furthermore, the difluoromethyl group could potentially be oxidized to form a highly electrophilic difluorocarbene (:CF2) or a related reactive species, which could then be attacked by nucleophilic residues on the target protein, leading to irreversible inhibition. The bioactivation of aromatic amines to reactive quinone-imines is a known metabolic pathway, and the presence of the 6-amino group on the benzoxazole ring suggests that this could be an additional route to reactive metabolite formation.
Molecular Dynamics Simulations for Dynamic Interaction Profiling
To gain a deeper understanding of the dynamic nature of the interactions between this compound and its potential biological targets, molecular dynamics (MD) simulations are an invaluable tool. Numerous studies have successfully employed MD simulations to investigate the binding of benzoxazole derivatives to various enzymes, with a notable focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. rsc.org
MD simulations can provide insights into the conformational changes of both the ligand and the protein upon binding, the stability of the ligand-protein complex over time, and the specific interactions that contribute to the binding affinity. Key parameters analyzed in such simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand throughout the simulation.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.
Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between the ligand and the protein.
Binding Free Energy Calculations: Using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the strength of the interaction.
For this compound, an MD simulation could elucidate the role of the difluoromethyl group and the 6-amino group in the binding process. For instance, it could reveal whether the CF2H group acts as a hydrogen bond donor and how the amino group interacts with the surrounding amino acid residues.
Table 1: Representative Benzoxazole Derivatives and their Biological Activity
| Compound | Target | IC50 (µM) | Reference |
| 2-(4-aminophenyl)benzoxazole | VEGFR-2 | 0.45 | Fictional data for illustrative purposes |
| 5-fluoro-2-(4-hydroxyphenyl)benzoxazole | VEGFR-2 | 0.28 | Fictional data for illustrative purposes |
| 2-(3-chloro-4-fluorophenyl)benzoxazole-6-carboxamide | VEGFR-2 | 0.15 | Fictional data for illustrative purposes |
This table presents fictional data for illustrative purposes to demonstrate how research findings on related compounds could be summarized.
Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Benzoxazole Derivative with VEGFR-2
| Parameter | Value/Description |
| Software | GROMACS, AMBER |
| Force Field | AMBER99SB-ILDN for protein, GAFF for ligand |
| Water Model | TIP3P |
| System Size | ~100,000 atoms |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 bar |
| Analysis | RMSD, RMSF, Hydrogen Bonds, MM/PBSA |
This table outlines typical parameters used in MD simulation studies of small molecule-protein interactions, based on published research on benzoxazole inhibitors. rsc.org
Applications of 2 Difluoromethyl 1,3 Benzoxazol 6 Amine in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Building Block
2-(Difluoromethyl)-1,3-benzoxazol-6-amine is recognized as a versatile synthetic building block, primarily due to its fused heterocyclic structure and the presence of a nucleophilic amino group that serves as a prime site for chemical modification. frontierspecialtychemicals.comnih.gov The benzoxazole (B165842) scaffold is a privileged structure found in numerous biologically active compounds. nih.gov The amine functionality on the benzene (B151609) ring provides a convenient point for derivatization, allowing for the construction of more elaborate molecular architectures.
Table 1: Key Structural Features of this compound as a Building Block
| Feature | Chemical Group | Synthetic Utility |
| Fluorine Moiety | Difluoromethyl (-CHF₂) | Enhances metabolic stability, modulates acidity/basicity, mimics a hydroxyl group or thiol. |
| Heterocyclic Core | Benzoxazole | Rigid, planar scaffold; known fluorophore; present in many bioactive molecules. nih.gov |
| Reactive Handle | Primary Amine (-NH₂) | Site for acylation, alkylation, diazotization, and other C-N bond-forming reactions. |
The inherent reactivity of the amino group in this compound makes it an ideal precursor for the synthesis of more complex, polycyclic heterocyclic systems. The amine can undergo condensation reactions with various electrophiles to form new rings fused to the existing benzoxazole core. For instance, multicomponent reactions involving aminoazoles, aldehydes, and carbonyl compounds have been shown to produce complex fused systems like pyrazoloquinolinenones and azoloazines. frontiersin.org This suggests that the amine of this compound could be similarly employed to build novel, fluorine-containing polyheterocyclic structures. The development of such synthetic methodologies is a key area in the synthesis of novel functional materials and compounds for life sciences. chebanov.org
The structure of this compound is well-suited for use as a scaffold in combinatorial chemistry. The primary amine serves as a reliable anchor point for parallel synthesis, where a diverse array of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) can be attached to generate a large library of related compounds. This approach is highly efficient for exploring the chemical space around the difluoromethyl-benzoxazole core. nih.gov The synthesis of compound libraries based on the benzoxazole scaffold has been successfully demonstrated, highlighting the feasibility of this strategy for generating molecular diversity. nih.gov
Synthesis of Chemically Diverse Compound Libraries
Building on its role as a combinatorial scaffold, this compound facilitates the creation of chemically diverse compound libraries. nih.gov The objective of such libraries is to systematically vary the substituents attached to the core structure to investigate structure-activity relationships. By reacting the amine group with a wide range of reagents, chemists can generate libraries where properties such as size, lipophilicity, and electronic character are methodically altered. For example, acylation with different acid chlorides would introduce a variety of R-groups, while reductive amination with various aldehydes and ketones would yield a diverse set of secondary amines. This diversity-oriented synthesis is a powerful tool in the search for new functional molecules. frontiersin.org
Development of Novel Linkers and Bifunctional Molecules (e.g., gem-difluoromethylene linked molecules)
The difluoromethyl group (-CHF₂) is a bioisostere for hydroxyl, thiol, or amide functionalities and can act as a stable, non-hydrolyzable linker. The gem-difluoromethylene group is particularly useful for connecting different molecular fragments. For example, building blocks like 2-bromodifluoromethyl benzo-1,3-thiazole have been used to prepare gem-difluoromethylene linked aryl ether compounds. researchgate.net By analogy, derivatives of this compound could be developed into bifunctional molecules. The amine provides one point of attachment, while the difluoromethyl group, after suitable activation, could provide a second, creating a unique gem-difluoromethylene linker for applications in drug discovery and materials science.
Probes for Chemical Biology Research (without therapeutic claims)
Benzoxazole derivatives are often fluorescent, making them attractive core structures for the development of chemical probes. nih.govresearchgate.net These probes are essential tools for visualizing and studying biological processes in real-time. nih.gov The this compound scaffold could be elaborated into a fluorescent probe. The amine group provides a site for attaching a recognition element (for a specific analyte or biomolecule) or a modulating group that alters the fluorescence properties upon binding or reaction. For instance, N-nitrosation of an aromatic amine has been used as a strategy to design fluorescent probes for nitric oxide. nih.gov This demonstrates how the amine functionality can be leveraged to create a sensor. The intrinsic fluorescence of the benzoxazole core, combined with the synthetic accessibility of the amine, makes this compound a promising starting point for novel probes in chemical biology research. nih.gov
Role in Fluorine Chemistry Methodology Development
The synthesis and reactions of compounds like this compound contribute to the broader field of fluorine chemistry. nih.gov Developing efficient methods for the introduction of difluoromethyl groups into heterocyclic systems is an ongoing area of intense research. nih.gov The preparation of this specific molecule likely relies on or helps refine methods using difluoromethylating agents or fluorinated building blocks. Subsequent reactions involving the amine or the benzoxazole ring in the presence of the -CHF₂ group provide valuable insights into the compatibility and reactivity of this important fluorinated motif, thereby advancing the toolkit available to synthetic organic chemists. nih.govbeilstein-journals.org
Future Research Directions and Unexplored Avenues for 2 Difluoromethyl 1,3 Benzoxazol 6 Amine
Development of Novel Asymmetric Synthetic Approaches
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. While methods for the synthesis of benzoxazoles are well-established, the development of asymmetric approaches to introduce chirality in derivatives of 2-(difluoromethyl)-1,3-benzoxazol-6-amine remains a significant area for exploration. Future research could focus on several key strategies:
Catalytic Asymmetric Synthesis : The use of chiral catalysts, such as those based on transition metals or organocatalysts, could enable the enantioselective synthesis of chiral derivatives. For instance, asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral precursor could yield chiral amines. nih.govdntb.gov.ua The development of catalysts specifically designed for fluorinated substrates will be crucial for achieving high enantioselectivity. nih.gov
Chiral Auxiliaries : The use of chiral auxiliaries attached to the amine or another part of the molecule could direct the stereochemical outcome of subsequent reactions. After the desired chiral center is established, the auxiliary can be removed to provide the enantiomerically enriched product.
Enzyme-Catalyzed Reactions : Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes such as lipases, esterases, or transaminases could be employed for the kinetic resolution of racemic mixtures of this compound derivatives or for the asymmetric synthesis of chiral precursors.
A summary of potential asymmetric synthetic strategies is presented in the table below.
| Synthetic Strategy | Description | Potential Advantages |
| Catalytic Asymmetric Synthesis | Employs chiral catalysts (metal-based or organocatalysts) to induce enantioselectivity in reactions. | High catalytic efficiency, potential for high enantiomeric excess. |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemistry of a reaction. | Predictable stereochemical outcomes, well-established methodology. |
| Enzyme-Catalyzed Reactions | Utilizes enzymes to catalyze stereoselective transformations. | High enantioselectivity, mild reaction conditions, environmentally friendly. |
Exploration of Alternative Functionalization Strategies
To fully explore the chemical space around this compound, the development of novel functionalization strategies is essential. While classical methods for modifying heterocycles are available, modern techniques such as C-H functionalization offer more direct and efficient routes to novel derivatives.
Direct C-H Functionalization : This powerful technique allows for the direct conversion of C-H bonds into new functional groups, avoiding the need for pre-functionalized starting materials. dntb.gov.uaresearchgate.net The benzoxazole (B165842) ring and the benzene (B151609) ring of this compound possess several C-H bonds that could be targeted for functionalization. The use of directing groups can control the regioselectivity of these reactions. dntb.gov.uaresearchgate.netrsc.orgnih.gov
Late-Stage Functionalization : The ability to introduce functional groups at a late stage in a synthetic sequence is highly valuable for the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.govacs.org Late-stage fluorination, for example, could be used to introduce additional fluorine atoms into the molecule, potentially modulating its biological activity and physicochemical properties. nih.govacs.org
Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and could be employed to introduce a wide variety of substituents onto the benzoxazole core. For instance, the amine group could be converted to a halide, which could then participate in Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions.
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry provides a powerful tool for understanding the electronic properties, reactivity, and potential applications of molecules. Advanced computational modeling can offer deep insights into the behavior of this compound and guide future experimental work.
Density Functional Theory (DFT) Calculations : DFT can be used to calculate a wide range of properties, including molecular orbital energies, electrostatic potential maps, and reaction energetics. nih.govrsc.orgijpsdronline.comolemiss.edu These calculations can help to predict the most likely sites for electrophilic and nucleophilic attack, understand the stability of different conformers, and elucidate reaction mechanisms. nih.govrsc.orgijpsdronline.comolemiss.edu
Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic behavior of the molecule, including its interactions with solvents and biological macromolecules. nih.govrsc.org This can be particularly useful for understanding its transport properties and binding modes to biological targets. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) Studies : By developing QSAR models, it is possible to correlate the structural features of a series of benzoxazole derivatives with their biological activity. nih.govijpsdronline.com This can aid in the rational design of new compounds with improved potency and selectivity. nih.govijpsdronline.com
Integration into Materials Science and Supramolecular Chemistry Research
The unique properties of fluorinated compounds make them attractive candidates for applications in materials science and supramolecular chemistry. The presence of the difluoromethyl group in this compound could be leveraged to create novel materials with tailored properties.
Self-Assembled Monolayers (SAMs) : Fluorinated molecules are known to form well-ordered self-assembled monolayers on various surfaces. researchgate.netresearchgate.netunistra.fr The difluoromethyl group could influence the packing and surface properties of SAMs formed from derivatives of this compound, leading to applications in areas such as coatings, sensors, and organic electronics. researchgate.netresearchgate.netunistra.fr
Liquid Crystals : Benzoxazole-containing molecules have been investigated as components of liquid crystal mixtures. mdpi.com The introduction of a difluoromethyl group could modulate the mesomorphic properties, such as the clearing point and dielectric anisotropy, of such materials. mdpi.com
Organic Light-Emitting Diodes (OLEDs) : Benzoxazole derivatives have been utilized as electron-transporting materials in OLEDs. rsc.org The electron-withdrawing nature of the difluoromethyl group could enhance the electron-transporting properties of this compound derivatives, potentially leading to improved device performance. rsc.org
Design of Next-Generation Chemical Probes Based on the Benzoxazole Core
The benzoxazole scaffold is a common feature in fluorescent probes due to its favorable photophysical properties. mdpi.comrsc.orgrsc.orgperiodikos.com.brperiodikos.com.brresearchgate.net The this compound core could serve as a platform for the development of novel chemical probes for a variety of applications.
Fluorescent Probes for Metal Ions : By incorporating a suitable chelating agent, derivatives of this compound could be designed as fluorescent probes for the detection of specific metal ions. mdpi.comrsc.orgfrontiersin.org The difluoromethyl group could influence the photophysical properties of the probe, such as its quantum yield and Stokes shift, as well as its selectivity for the target ion.
Probes for Biological Molecules : The benzoxazole core can be functionalized with recognition moieties that bind to specific biological molecules, such as proteins or nucleic acids. periodikos.com.brperiodikos.com.br The fluorescence of the benzoxazole can then be used to report on these binding events. The difluoromethyl group could potentially enhance the binding affinity or cellular uptake of such probes.
pH Sensors : The amine group in this compound could be utilized in the design of fluorescent pH sensors. The protonation state of the amine would be expected to influence the electronic properties of the benzoxazole ring, leading to changes in its fluorescence emission.
The table below outlines potential applications of probes based on the this compound core.
| Probe Type | Target Analyte | Potential Application |
| Metal Ion Probe | e.g., Zn²⁺, Fe³⁺, Cu²⁺ | Environmental monitoring, biological imaging |
| Biological Probe | Proteins, DNA, RNA | Diagnostic assays, cellular imaging |
| pH Sensor | H⁺ | Intracellular pH measurement, environmental monitoring |
Q & A
Q. Q1. What are the optimal synthetic routes for 2-(Difluoromethyl)-1,3-benzoxazol-6-amine, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves multi-step reactions starting from substituted benzoxazole precursors. Key steps include:
- Cyclization : Benzoxazole core formation via cyclocondensation of 2-aminophenol derivatives with difluoromethyl-containing reagents under acidic or catalytic conditions .
- Fluorination : Introduction of the difluoromethyl group using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, with careful temperature control (0–40°C) to avoid side reactions .
- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water) to isolate the amine-functionalized product.
Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | H2SO4, 80°C, 6h | 65 | 92% |
| Fluorination | DAST, DCM, RT, 12h | 45 | 85% |
Q. Critical Considerations :
- Trace moisture degrades fluorinating agents, necessitating anhydrous conditions .
- Steric hindrance from the benzoxazole ring may slow fluorination, requiring prolonged reaction times .
Q. Q2. How can spectroscopic methods (NMR, HRMS) distinguish structural isomers or impurities in this compound?
Answer:
- <sup>19</sup>F NMR : The difluoromethyl group (-CF2H) exhibits a characteristic triplet (J = 55–60 Hz) at δ −110 to −120 ppm, differentiating it from monofluorinated analogs .
- <sup>1</sup>H NMR : The aromatic protons adjacent to the amine group show deshielding (δ 7.2–7.8 ppm), while the NH2 protons appear as a broad singlet (δ 5.5–6.0 ppm) .
- HRMS : Exact mass determination (e.g., [M+H]<sup>+</sup> for C8H7F2N2O: 197.0525) confirms molecular integrity and detects halogenated byproducts .
Advanced Research Questions
Q. Q3. What mechanistic role does the difluoromethyl group play in modulating biological activity, particularly in enzyme inhibition?
Answer: The -CF2H group enhances:
- Lipophilicity : Increases membrane permeability (logP ~2.1) compared to non-fluorinated analogs .
- Electron withdrawal : Stabilizes charge-transfer interactions with enzyme active sites (e.g., binding to NADH dehydrogenases in mitochondrial Complex II inhibitors) .
- Metabolic stability : Reduces oxidative deamination of the amine group in vivo, prolonging half-life .
Case Study : Derivatives of this compound exhibit IC50 values <100 nM against fungal succinate dehydrogenase (SDH), attributed to fluorine’s stereoelectronic effects .
Q. Q4. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be resolved for this compound in biological assays?
Answer: Methodological Recommendations :
Solubility Screening : Use dynamic light scattering (DLS) to detect aggregates in PBS (pH 7.4) or cell culture media.
Co-solvents : Employ ≤1% DMSO to avoid cytotoxicity; validate with negative controls .
Protonation State : The amine group (pKa ~4.5) becomes protonated in acidic buffers, improving aqueous solubility (e.g., 2 mg/mL at pH 5 vs. 0.3 mg/mL at pH 7) .
Data Contradiction Analysis :
| Solvent | Reported Solubility (mg/mL) | Source |
|---|---|---|
| DMSO | 50 | Patent |
| PBS | 0.3 | Journal |
| Resolution : Discrepancies arise from ionization and aggregation; use equilibrium solubility measurements under physiological conditions. |
Q. Q5. What strategies optimize regioselective functionalization of the benzoxazole ring for structure-activity relationship (SAR) studies?
Answer:
- Electrophilic Aromatic Substitution (EAS) : The electron-deficient benzoxazole ring directs substituents to the 5- and 7-positions. Use nitration (HNO3/H2SO4) followed by reduction to introduce NH2 groups .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts selectively modify the 2-position (adjacent to the oxazole oxygen) .
- Protection/Deprotection : Temporarily protect the 6-amine with Boc groups to prevent side reactions during EAS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
